3',5'-DI-TERT-BUTYL-6-CHLORO-2-ETHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE
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Overview
Description
2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one is a complex organic compound with the molecular formula C23H28ClNO2 and a molecular weight of 385.9 g/mol. This compound is known for its unique spiro structure, which contributes to its stability and reactivity in various chemical processes.
Preparation Methods
The synthesis of 2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one involves multiple steps. One common method includes the alkylation of phenol with isobutylene in the presence of sulfuric acid at elevated temperatures to form 2,4-di-tert-butylphenol . This intermediate is then subjected to further reactions, including chlorination and vinylation, to obtain the final product. Industrial production methods often involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Similar compounds to 2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one include:
2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Known for its use as a UV absorber in cosmetics and personal care products.
2,6-di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in various industrial applications. The uniqueness of 2’,6’-ditert-butyl-6-chloro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4’-[2,5]cyclohexadien]-1’-one lies in its spiro structure, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H28ClNO2 |
---|---|
Molecular Weight |
385.9g/mol |
IUPAC Name |
2',6'-ditert-butyl-6-chloro-2-ethenylspiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C23H28ClNO2/c1-8-19-23(25-17-11-14(24)9-10-18(17)27-19)12-15(21(2,3)4)20(26)16(13-23)22(5,6)7/h8-13,19,25H,1H2,2-7H3 |
InChI Key |
RUYXBXQMOZOPDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=C(C=C3)Cl)C=C |
Canonical SMILES |
CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=C(C=C3)Cl)C=C |
Origin of Product |
United States |
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